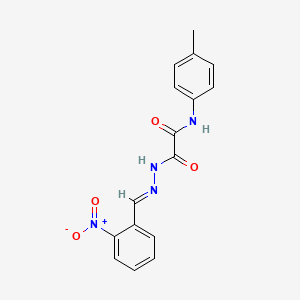![molecular formula C27H24N2O7 B12019790 Methyl 4-[3-(3,4-dimethoxybenzoyl)-4-hydroxy-5-oxo-1-(3-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-2-YL]benzoate CAS No. 618080-57-2](/img/structure/B12019790.png)
Methyl 4-[3-(3,4-dimethoxybenzoyl)-4-hydroxy-5-oxo-1-(3-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-2-YL]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-[3-(3,4-Dimetoxi-benzoyl)-4-hidroxi-5-oxo-1-(3-piridinilmetil)-2,5-dihidro-1H-pirrol-2-IL]benzoato de metilo es un complejo compuesto orgánico con la fórmula molecular C27H24N2O7 y un peso molecular de 488,502 g/mol . Este compuesto es notable por su estructura única, que incluye un anillo de pirrolidina, una parte de piridina y múltiples grupos metoxi e hidroxilo. A menudo se utiliza en la investigación de descubrimiento temprano debido a sus raras y únicas propiedades químicas .
Métodos De Preparación
La síntesis del 4-[3-(3,4-Dimetoxi-benzoyl)-4-hidroxi-5-oxo-1-(3-piridinilmetil)-2,5-dihidro-1H-pirrol-2-IL]benzoato de metilo implica varios pasosLas condiciones de reacción a menudo requieren el uso de catalizadores y disolventes específicos para garantizar la formación correcta del producto deseado . Los métodos de producción industrial pueden incluir la optimización de estos pasos para aumentar el rendimiento y la pureza, utilizando a menudo equipos de síntesis automatizados y rigurosas medidas de control de calidad .
Análisis De Reacciones Químicas
El 4-[3-(3,4-Dimetoxi-benzoyl)-4-hidroxi-5-oxo-1-(3-piridinilmetil)-2,5-dihidro-1H-pirrol-2-IL]benzoato de metilo experimenta diversas reacciones químicas, incluyendo:
Oxidación: Este compuesto se puede oxidar para formar diferentes productos dependiendo de los reactivos y las condiciones utilizadas.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto, lo que lleva a la formación de diferentes derivados.
Sustitución: Los grupos metoxi e hidroxilo se pueden sustituir por otros grupos funcionales utilizando los reactivos adecuados.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
El 4-[3-(3,4-Dimetoxi-benzoyl)-4-hidroxi-5-oxo-1-(3-piridinilmetil)-2,5-dihidro-1H-pirrol-2-IL]benzoato de metilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: La estructura única del compuesto lo convierte en una herramienta valiosa para estudiar procesos e interacciones biológicos.
Medicina: La investigación sobre sus posibles aplicaciones terapéuticas está en curso, particularmente en el desarrollo de nuevos medicamentos.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 4-[3-(3,4-Dimetoxi-benzoyl)-4-hidroxi-5-oxo-1-(3-piridinilmetil)-2,5-dihidro-1H-pirrol-2-IL]benzoato de metilo implica su interacción con objetivos moleculares y vías específicas. La estructura del compuesto le permite unirse a ciertas enzimas y receptores, modulando su actividad y dando lugar a diversos efectos biológicos . Los objetivos moleculares y las vías exactas implicados dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
El 4-[3-(3,4-Dimetoxi-benzoyl)-4-hidroxi-5-oxo-1-(3-piridinilmetil)-2,5-dihidro-1H-pirrol-2-IL]benzoato de metilo se puede comparar con compuestos similares como:
4-[3-(3-Fluoro-4-metoxibenzoyl)-4-hidroxi-5-oxo-1-(3-piridinilmetil)-2,5-dihidro-1H-pirrol-2-IL]benzoato de metilo: Este compuesto tiene una estructura similar pero incluye un átomo de flúor, que puede alterar sus propiedades químicas y reactividad.
3,4-Dimetoxibenzoato de metilo: Este compuesto más simple carece de las partes de pirrolidina y piridina, lo que lo hace menos complejo pero también menos versátil en sus aplicaciones.
Estas comparaciones resaltan las características únicas del 4-[3-(3,4-Dimetoxi-benzoyl)-4-hidroxi-5-oxo-1-(3-piridinilmetil)-2,5-dihidro-1H-pirrol-2-IL]benzoato de metilo, particularmente su estructura compleja y sus diversos grupos funcionales, que contribuyen a su amplia gama de aplicaciones y reactividad.
Propiedades
Número CAS |
618080-57-2 |
|---|---|
Fórmula molecular |
C27H24N2O7 |
Peso molecular |
488.5 g/mol |
Nombre IUPAC |
methyl 4-[(3Z)-3-[(3,4-dimethoxyphenyl)-hydroxymethylidene]-4,5-dioxo-1-(pyridin-3-ylmethyl)pyrrolidin-2-yl]benzoate |
InChI |
InChI=1S/C27H24N2O7/c1-34-20-11-10-19(13-21(20)35-2)24(30)22-23(17-6-8-18(9-7-17)27(33)36-3)29(26(32)25(22)31)15-16-5-4-12-28-14-16/h4-14,23,30H,15H2,1-3H3/b24-22- |
Clave InChI |
KCRNCSFUWMPCQT-GYHWCHFESA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)C(=O)OC)/O)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)C(=O)OC)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,5-dimethylbenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12019713.png)
![(5Z)-5-{[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12019714.png)
![2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B12019717.png)
![(3Z)-1-benzyl-5-bromo-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12019719.png)

![2-({5-[(3,4-Dichloroanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B12019734.png)
![Isobutyl 2-(1-butyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12019743.png)
![3-[(5Z)-5-[1-[2-(2-chloroanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12019745.png)
![Allyl 2-[3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12019766.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12019771.png)
![N-(3,4-Dichlorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12019773.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12019781.png)

![1-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-phenylthiourea](/img/structure/B12019791.png)
